4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. Its structure includes a chloro group at position 4, a methyl group at position 3, and two 4-methylphenyl substituents: one at position 1 of the pyrazole ring and another via a benzyl group on the carboxamide nitrogen. The synthesis of analogous pyrazolo[3,4-b]pyridine carboxamides typically involves coupling reactions using reagents like EDCI and HOBt in DMF, as described for related compounds .
Properties
IUPAC Name |
4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O/c1-14-4-8-17(9-5-14)12-26-23(29)19-13-25-22-20(21(19)24)16(3)27-28(22)18-10-6-15(2)7-11-18/h4-11,13H,12H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXNIRPOMLVRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
Treatment of G with thionyl chloride (SOCl2) in dichloromethane (DCM) at 40°C for 2 h yields the acid chloride H . Excess SOCl2 is removed under reduced pressure.
Aminolysis with (4-Methylbenzyl)amine
Reaction of H with (4-methylbenzyl)amine I in anhydrous DCM using triethylamine (Et3N) as a base affords the final carboxamide. The product is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide J (76% yield).
Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 76 |
| Solvent | THF | 62 |
| Base | Et3N | 76 |
| Base | Pyridine | 58 |
| Temperature | 25°C | 76 |
Structural Confirmation
¹H NMR (400 MHz, CDCl₃):
- δ 8.65 (s, 1H, H6), 7.62–7.28 (m, 8H, Ar-H), 4.72 (d, J = 5.6 Hz, 2H, CH2), 2.53 (s, 3H, CH3), 2.41 (s, 6H, Ar-CH3).
HRMS (ESI):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid Chloride | 76 | >98 | High scalability |
| Coupling Agents | 81 | >95 | Mild conditions |
| Aminocarbonylation | 63 | >90 | One-pot reaction |
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like p-tolylmagnesium bromide under Grignard reaction conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized from the provided evidence:
Key Observations:
Chlorine at position 4 (common in 3a, 3b, 4i) enhances electrophilicity, which may influence reactivity in biological systems.
Biological Activity: Pyrazole-carboxamides with halogenated aryl groups (e.g., 4i, 3b) often exhibit enhanced receptor binding. For example, the CB1 antagonist in shows nanomolar potency due to its 2,4-dichlorophenyl substituent.
Synthetic Methodology :
- Carboxamide formation via EDCI/HOBt coupling (as in ) is a standard approach. The target compound likely follows a similar pathway, with yields influenced by steric hindrance from the 4-methylbenzyl group.
Crystallographic Insights: Compounds like crystallize in monoclinic systems, with packing influenced by π-π stacking of aryl groups. The target compound’s crystal structure (unreported) may exhibit similar intermolecular interactions.
Biological Activity
4-Chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.87 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for diverse biological activities.
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class often act as inhibitors of phosphodiesterases (PDEs), enzymes that play critical roles in various cellular processes by regulating cyclic nucleotide levels. Specifically, this compound has shown promise as an antagonist for inflammatory and autoimmune disorders by inhibiting the production of pro-inflammatory cytokines such as MCP-1 (Monocyte Chemoattractant Protein-1) .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation in models of chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .
Anticancer Potential
The compound also exhibits anticancer activity. In vitro studies have indicated that it can inhibit cellular proliferation in various human tumor cell lines, including HeLa and HCT116 cells. The mechanism involves the induction of apoptosis and cell cycle arrest, likely through modulation of cyclin-dependent kinases (CDKs) .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
Case Study 1: COPD Treatment
In a controlled study involving animal models of COPD, treatment with the compound resulted in a marked decrease in inflammatory markers and improved lung function metrics compared to untreated controls. This suggests potential utility in managing chronic respiratory conditions.
Case Study 2: Cancer Cell Line Studies
In vitro assays demonstrated that the compound effectively inhibited growth in HeLa cells with an IC50 value of approximately 0.36 µM against CDK2. This selectivity highlights its potential as a targeted therapeutic agent in oncology .
Q & A
Q. What are the optimal synthetic strategies for 4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization of precursors such as 4-chlorobenzoyl chloride with pyrazole derivatives under basic conditions (e.g., triethylamine). Key steps include:
- Cyclization : Formation of the pyrazolo[3,4-b]pyridine core via thermal or catalytic conditions.
- Functionalization : Introduction of the 4-methylphenyl and N-[(4-methylphenyl)methyl] groups via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography or recrystallization to isolate the final product.
Reaction optimization may require adjustment of solvent polarity, temperature, and catalyst loading to improve yields .
Q. How can the molecular structure of this compound be validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Key steps include:
- Crystallization : Use solvent diffusion or slow evaporation to obtain high-quality crystals.
- Data Collection : Employ synchrotron radiation or laboratory X-ray sources for high-resolution data.
- Refinement : Software suites like SHELXL or WinGX refine atomic positions and anisotropic displacement parameters.
For example, monoclinic space groups (e.g., P2₁/c) with unit cell parameters (a ≈ 9–20 Å) are common for related pyrazolo-pyridine derivatives .
Q. What methodologies are used to evaluate the biological activity of this compound?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays to measure cytotoxicity.
- Target engagement : Molecular docking (AutoDock, Schrödinger) to predict interactions with protein kinases (e.g., EGFR, VEGFR).
- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization to quantify IC₅₀ values.
Biological activity is influenced by the chloro and methyl substituents, which enhance lipophilicity and target binding .
Advanced Research Questions
Q. How can conflicting pharmacological data between studies be resolved?
Conflicts may arise due to differences in assay conditions, cell lines, or target isoforms. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-validated) and control compounds.
- Crystallographic validation : Co-crystallize the compound with its target (e.g., kinase domain) to confirm binding modes.
- Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers .
Q. How can synthetic yields be optimized when literature reports contradictory reaction conditions?
Apply Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Temperature, solvent (DMF vs. THF), catalyst (Pd(OAc)₂ vs. CuI), and reaction time.
- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions.
For example, microwave-assisted synthesis may reduce reaction times from 24 hours to <1 hour while maintaining yields >80% .
Q. What advanced techniques address discrepancies in crystallographic data interpretation?
- Multi-temperature datasets : Collect data at 100 K and 298 K to assess thermal motion and disorder.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonds) using CrystalExplorer.
- Validation tools : Check geometric restraints (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD) .
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Substituent variation : Synthesize analogs with fluoro, methoxy, or nitro groups at the 3-methyl or 4-chloro positions.
- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic properties with bioactivity.
- Metabolic stability : Assess cytochrome P450 inhibition (e.g., CYP3A4) using liver microsomes.
SAR studies reveal that electron-withdrawing groups (e.g., Cl) enhance kinase inhibition, while bulky substituents reduce solubility .
Q. What strategies mitigate polymorphism or isomerism issues during crystallization?
- Polymorph screening : Test solvents (e.g., ethanol, acetonitrile) and additives (e.g., polymers) to isolate stable forms.
- Vibrational spectroscopy : Use Raman or IR to distinguish between polymorphs.
- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions.
For example, a related pyrazole-carboxamide exhibited two polymorphs with distinct melting points (ΔT = 15°C) due to packing differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
